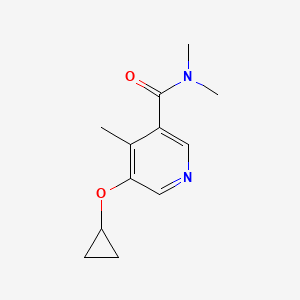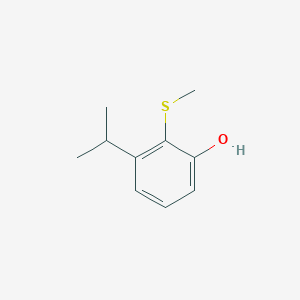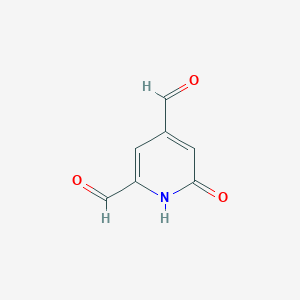
2-Cyclopropoxy-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropoxy-4-methylbenzamide is an organic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol It is characterized by the presence of a cyclopropoxy group attached to a benzamide structure, which includes a methyl group at the 4-position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-4-methylbenzamide can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This green and rapid pathway provides high yields and is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of advanced catalytic systems and optimized reaction conditions to ensure high efficiency and scalability. The use of recoverable catalysts and green chemistry principles is emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzamide structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions result in various substituted benzamide derivatives.
Scientific Research Applications
2-Cyclopropoxy-4-methylbenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of anticancer drugs
Industry: It finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-4-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of protein kinases, which are enzymes involved in cell signaling and regulation . By binding to these targets, the compound can modulate cellular processes such as proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzamide: Shares the benzamide core structure but lacks the cyclopropoxy group.
2-Cyclopropoxybenzamide: Similar structure but without the methyl group at the 4-position.
4-Methylcyclohexanecarboxamide: Contains a cyclohexane ring instead of a benzene ring.
Uniqueness
2-Cyclopropoxy-4-methylbenzamide is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in research and industry.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-methylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-7-2-5-9(11(12)13)10(6-7)14-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H2,12,13) |
InChI Key |
BNBRUKUJYIGTPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







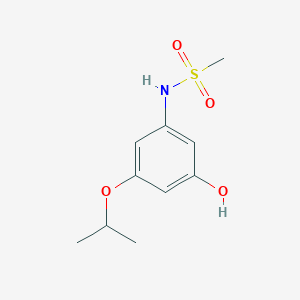
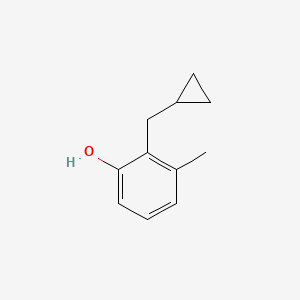

![[2,6-Bis(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14841192.png)
